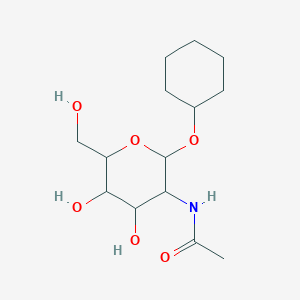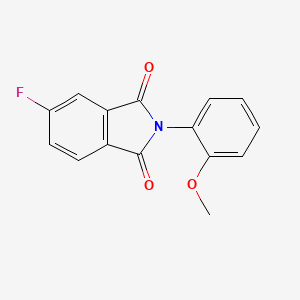![molecular formula C22H27N3O4S B4953673 1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4953673.png)
1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of 1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist for serotonin receptors. It has also been shown to inhibit the reuptake of serotonin, which may contribute to its antidepressant effects. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects. It has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
实验室实验的优点和局限性
One of the main advantages of using 1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to selectively target serotonin receptors and inhibit the reuptake of serotonin make it a promising drug candidate for the treatment of depression, anxiety, and other psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for research purposes.
未来方向
There are several future directions for the research on 1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may provide insights into the development of new drugs that target serotonin receptors. Additionally, further research is needed to optimize the synthesis process of this compound to improve its yield and make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research areas. Its ability to selectively target serotonin receptors and inhibit the reuptake of serotonin make it a promising drug candidate for the treatment of depression, anxiety, and other psychiatric disorders. Further research is needed to fully understand its mechanism of action and optimize the synthesis process for research purposes.
合成方法
The synthesis of 1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine involves several steps, including the reaction of 4-methoxy-3-nitrobenzoyl chloride with pyrrolidine, followed by the reduction of the nitro group with tin(II) chloride. The resulting amine is then reacted with 4-phenylpiperazine in the presence of sulfuric acid to yield this compound. The overall yield of the synthesis process is around 50%.
科学研究应用
1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine has been extensively studied for its potential applications in various research areas. In neuroscience, it has been investigated as a potential ligand for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been studied as a potential therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders.
In pharmacology, this compound has been studied as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
属性
IUPAC Name |
(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-29-20-10-9-18(17-21(20)30(27,28)25-11-5-6-12-25)22(26)24-15-13-23(14-16-24)19-7-3-2-4-8-19/h2-4,7-10,17H,5-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWNUFNFXJIWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-chlorophenyl)ethyl]propanamide](/img/structure/B4953597.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4953601.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4953606.png)
![ethyl 2-benzyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4953607.png)


![2-(methyl{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoic acid](/img/structure/B4953639.png)
![4-(4-bromo-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4953642.png)
![3-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4953646.png)
![5-{3-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4953653.png)
![2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4953668.png)
![tetramethyl 6'-butyryl-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B4953669.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B4953684.png)

